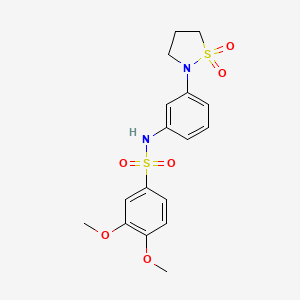

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide

描述

BenchChem offers high-quality N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S2/c1-24-16-8-7-15(12-17(16)25-2)27(22,23)18-13-5-3-6-14(11-13)19-9-4-10-26(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEOWEOZTVEQCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and replication.

Mode of Action

It is known to interact with its target, cdk2. The interaction between the compound and CDK2 may result in changes in the cell cycle, potentially affecting cell division and replication.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its target, it is likely that it impacts pathways related to the cell cycle and cell division.

生物活性

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a unique structure characterized by:

- A sulfonamide group which is known for its antibacterial properties.

- A dioxidoisothiazolidine moiety that may contribute to its biological effects through interaction with various biological targets.

The biological activity of sulfonamides often involves inhibition of specific enzymes or pathways. For this compound, potential mechanisms include:

- Inhibition of Indoleamine 2,3-Dioxygenase (IDO) : Similar compounds have shown effectiveness in inhibiting IDO, an enzyme involved in the metabolism of tryptophan and immune modulation. Inhibitors of IDO can have implications in cancer therapy and autoimmune diseases .

- Interaction with Protein Targets : Computational studies suggest that the sulfonamide moiety can coordinate with heme iron in proteins, facilitating interactions that may lead to altered enzymatic activity .

Structure-Activity Relationship (SAR)

Research into related compounds has demonstrated that modifications to the phenyl and sulfonamide groups can significantly affect biological activity. For instance:

- The presence of electron-donating groups on the aromatic ring can enhance binding affinity to target proteins.

- The specific arrangement of substituents influences the compound's solubility and permeability, which are critical for bioavailability .

Biological Activity Data

A summary table below outlines the biological activities observed in studies involving similar compounds:

| Compound Name | Target Enzyme | IC50 (nM) | EC50 (nM) | Activity Type |

|---|---|---|---|---|

| Compound 3i | IDO | 61 | 172 | Anticancer |

| N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide | TBD | TBD | TBD |

Note: Specific IC50 and EC50 values for the target compound are not yet available; further studies are needed to establish these metrics.

Case Studies

- Anticancer Activity : In a study exploring the role of IDO inhibitors in cancer therapy, a related sulfonamide compound exhibited significant reduction in tumor growth in murine models. This suggests that N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide may also possess similar anticancer properties pending further investigation .

- Immunomodulatory Effects : Another study highlighted the immunomodulatory effects of sulfonamides on T-cell activation and proliferation. The potential application in treating autoimmune disorders presents a promising avenue for research .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。